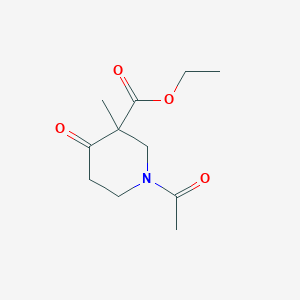
S-Phenyl (2-cyanoethyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl (2-cyanoethyl)carbamothioate is an organosulfur compound with the molecular formula C10H10N2OS It is a derivative of carbamothioate and features a phenyl group attached to a cyanoethyl carbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl (2-cyanoethyl)carbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions generally include the use of a copper catalyst, a suitable solvent, and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl (2-cyanoethyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenyl group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
S-Phenyl (2-cyanoethyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which S-Phenyl (2-cyanoethyl)carbamothioate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Phenyl (2-cyanoethyl)carbamothioate: This compound is unique due to its specific structure and the presence of both phenyl and cyanoethyl groups.
Other Carbamothioate Derivatives: Compounds such as S-methyl (2-cyanoethyl)carbamothioate or S-ethyl (2-cyanoethyl)carbamothioate share similar structural features but differ in their substituents.
Uniqueness
This compound is unique due to its combination of a phenyl group and a cyanoethyl carbamothioate moiety. This structure imparts specific chemical and biological properties that distinguish it from other carbamothioate derivatives.
Propriétés
Numéro CAS |
64843-50-1 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
S-phenyl N-(2-cyanoethyl)carbamothioate |
InChI |
InChI=1S/C10H10N2OS/c11-7-4-8-12-10(13)14-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H,12,13) |
Clé InChI |
OAVAHKDUTBPDAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
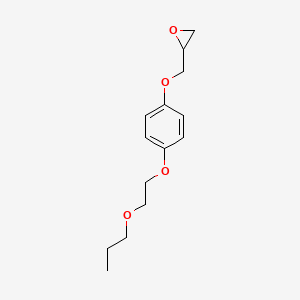
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
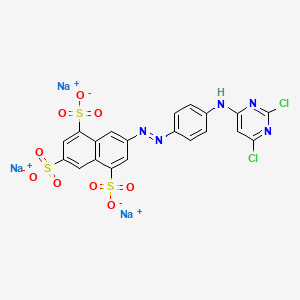
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)



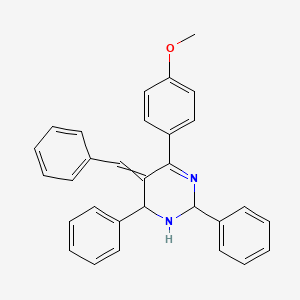
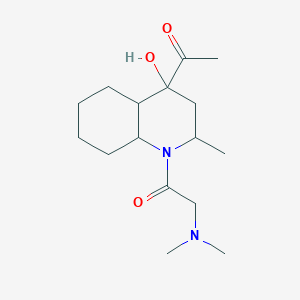
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)

